molecular formula C21H18N4O4 B3205278 6-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1040642-66-7

6-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B3205278
CAS No.: 1040642-66-7
M. Wt: 390.4 g/mol
InChI Key: UNBHWJIQIRWFIT-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-27-16-8-6-14(7-9-16)21-22-19(29-24-21)13-25-20(26)11-10-18(23-25)15-4-3-5-17(12-15)28-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBHWJIQIRWFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a novel derivative that incorporates both oxadiazole and pyridazinone moieties. This structural combination suggests potential for diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections will explore the biological activity of this compound based on existing literature.

1. Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Various derivatives of oxadiazole have shown cytotoxic effects against multiple cancer cell lines. Studies report IC50 values ranging from 1.143 µM to 9.27 µM against specific cell lines such as OVXF 899 (ovarian adenocarcinoma) and PXF 1752 (pleural mesothelioma) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) . The presence of methoxy groups in the phenyl rings enhances the lipophilicity and bioavailability of these compounds, facilitating better interaction with cellular targets.

2. Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Activity Against Mycobacterium tuberculosis : Certain oxadiazole derivatives exhibit activity against both wild-type and monoresistant strains of Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
  • Broad-Spectrum Antimicrobial Effects : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that modifications in the oxadiazole structure can lead to enhanced antimicrobial potency .

3. Anti-inflammatory and Analgesic Properties

Emerging evidence suggests that derivatives containing the oxadiazole moiety also possess anti-inflammatory and analgesic properties:

  • Inhibition of COX Enzymes : Some compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play a critical role in inflammation pathways . This inhibition can lead to reduced pain and inflammation in various models.

Case Study 1: Anticancer Efficacy

A study focusing on a series of oxadiazole derivatives highlighted their efficacy against a panel of human tumor cell lines. The most potent compound exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899). This finding underscores the potential for further development into therapeutic agents targeting specific cancers .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of various oxadiazole derivatives against Mycobacterium tuberculosis. Compounds demonstrated promising activity with minimal inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics, suggesting their potential as alternative treatments for resistant strains .

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AnticancerIC50 values: 1.143 µM - 9.27 µM against tumor cell lines
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryInhibition of COX enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
6-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

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